(17beta)-3,3-[ethylenebis(oxy)]-17-hydroxyandrost-5-ene-17-carbonitrile
Overview
Description
17’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-carbonitrile is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-carbonitrile involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and precise control of reaction conditions. The process may include purification steps such as crystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
17’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to amines.
Substitution: Functional groups can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonitrile group can produce primary amines .
Scientific Research Applications
17’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 17’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one .
- (17S)-17-acetyl-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-yl acetate .
- (10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane] .
Uniqueness
The uniqueness of 17’-hydroxy-10’,13’-dimethylspiro[1,3-dioxolane-2,3’-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17’-carbonitrile lies in its specific spiro structure and the presence of both hydroxy and carbonitrile functional groups.
Properties
IUPAC Name |
17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-19-9-10-22(25-11-12-26-22)13-15(19)3-4-16-17(19)5-7-20(2)18(16)6-8-21(20,24)14-23/h3,16-18,24H,4-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSHJJXUDZAQKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3(CC1=CCC4C2CCC5(C4CCC5(C#N)O)C)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83196-58-1, 33261-95-9 | |
Record name | 3,3-Ethylenedioxy-17 alpha-hydroxy-5-androstene-17 beta-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (17β)-3,3-[ethylenebis(oxy)]-17-hydroxyandrost-5-ene-17-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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